Testosterone phenylpropionate

Description

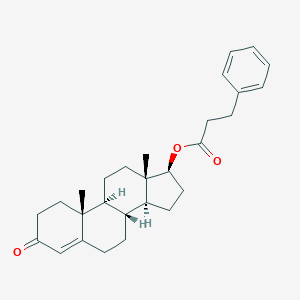

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXYDOROIURIP-FEZCWRLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048712 | |

| Record name | Testosterone phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255-49-8 | |

| Record name | Testosterone phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone 17-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone phenylpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GN84GWX51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetics of Testosterone Phenylpropionate

Absorption Profiles of Testosterone (B1683101) Phenylpropionate

The absorption of testosterone phenylpropionate is defined by its slow release from the injection site into systemic circulation. This depot effect is a hallmark of esterified androgens administered intramuscularly.

Intramuscular Administration and Release Kinetics in Preclinical Models

Following intramuscular (IM) injection, this compound, typically dissolved in an oil vehicle, forms a depot in the muscle tissue. From this depot, the compound is slowly released into the bloodstream. nih.gov The ester is then hydrolyzed by enzymes called esterases, which are present in the blood and tissues, cleaving off the phenylpropionate side chain to release active testosterone. researchgate.netthemenshealthclinic.co.uk This process of gradual release and subsequent hydrolysis ensures a sustained elevation of testosterone levels. Preclinical studies, often conducted in animal models like rats, are essential for characterizing these initial release kinetics before human trials.

Influence of Ester Side Chain Length on Absorption Half-Life

The rate of absorption and the resulting half-life of testosterone esters are directly proportional to the length and size of the ester side chain. cambridge.orgnih.govwada-ama.org Longer and more complex ester chains increase the lipophilicity (fat-solubility) of the molecule, which slows its release from the oily depot at the injection site. sciencescholar.us this compound, with its intermediate-length side chain, has a longer half-life than short-chain esters like testosterone propionate (B1217596) but a shorter half-life than long-chain esters such as testosterone decanoate (B1226879) or undecanoate. wada-ama.orgsobraf.org This property positions it as a moderately long-acting ester.

Comparative Absorption with Other Testosterone Esters (e.g., Propionate, Isocaproate, Decanoate, Undecanoate)

The depot effect and absorption half-life of testosterone esters vary significantly based on the ester attached. wada-ama.org

Testosterone Propionate: Has the shortest ester chain, leading to rapid absorption and a short half-life. It requires frequent administration to maintain stable blood levels. wada-ama.orgwiley.com

This compound and Isocaproate: These have intermediate-length chains. They are absorbed more slowly than propionate, providing a more sustained release. wada-ama.org In one study, this compound and isocaproate were detectable in serum for at least 8 days. wada-ama.org

Testosterone Decanoate: Possesses a longer ester chain, resulting in even slower absorption and a longer duration of action. It was detected for up to 18 days in one study. wada-ama.org

Testosterone Undecanoate: This ester has one of the longest side chains, giving it the most extended absorption profile and the longest half-life, with detection possible for over 60 days post-administration. wada-ama.orgsobraf.org

This staggered release is the principle behind combination products like Sustanon, which includes this compound alongside propionate, isocaproate, and decanoate esters to provide both a rapid onset and a prolonged duration of effect. sciencescholar.uswikipedia.org

Table 1: Comparative Detection Times of Testosterone Esters

| Testosterone Ester | Detection Time in Serum/Plasma |

| Propionate | 4-5 days wada-ama.org |

| Phenylpropionate | At least 8 days wada-ama.org |

| Isocaproate | At least 8 days wada-ama.org |

| Decanoate | 18 days wada-ama.org |

| Undecanoate | >60 days wada-ama.org |

Impact of Oil Vehicles and Injection Volume on Bioavailability

The formulation of an injectable testosterone ester significantly influences its absorption and bioavailability.

Oil Vehicles: Testosterone esters are dissolved in an oil vehicle, such as arachis (peanut) oil, sesame oil, or castor oil. nih.govgavinpublishers.com The viscosity and properties of the oil can affect the rate of diffusion from the injection depot. cambridge.org For instance, studies with testosterone undecanoate have shown that using castor oil as a vehicle can result in a longer half-life compared to tea seed oil. gavinpublishers.comopenaccessjournals.com

Injection Volume: The volume of the injected oil can also impact bioavailability. Studies on the related compound nandrolone (B1676933) decanoate demonstrated that a smaller injection volume (1 mL vs. 4 mL) resulted in greater bioavailability and higher peak plasma levels. openaccessjournals.comnih.gov This suggests that concentrating the dose in a smaller volume can enhance its absorption characteristics.

Distribution and Protein Binding of this compound

Once testosterone (liberated from the phenylpropionate ester) enters the circulation, its distribution and binding to plasma proteins are key determinants of its activity and clearance.

Binding Characteristics to Serum Albumins (e.g., Bovine Serum Albumin)

Like testosterone itself, this compound interacts with plasma proteins. The primary binding proteins for androgens in the blood are albumin and sex hormone-binding globulin (SHBG). Bovine Serum Albumin (BSA) is often used in preclinical studies as a model protein due to its structural similarity to human serum albumin. scialert.netresearchgate.net

Studies using equilibrium dialysis have investigated the binding of this compound to BSA. scialert.netresearchgate.net These studies show that this compound does bind to albumin. Furthermore, research has explored competitive binding interactions, demonstrating that when administered concurrently with other drugs that bind to the same site on albumin, the free concentration of each drug can increase. scialert.netresearchgate.net This indicates a displacement interaction at the binding site on the albumin molecule. One study noted that when this compound displaced another drug (dexamethasone phosphate), the displaced drug could rebind to a lower-affinity site on the albumin, a phenomenon termed "site-to-site displacement". scialert.net

Association Constants and Binding Site Characterization

This compound's transport in the bloodstream is significantly influenced by its binding to plasma proteins, primarily serum albumin. Studies using equilibrium dialysis to investigate the binding of this compound to bovine serum albumin (BSA) have revealed specific binding characteristics. The analysis indicates that the binding process involves two types of association constants: a high-affinity constant (k₁) with a low capacity (n₁) and a low-affinity constant (k₂) with a high capacity (n₂). researchgate.net

At a physiological pH of 7.4 and a temperature of 25°C, research has identified the presence of two high-affinity binding sites and six low-affinity binding sites for this compound on BSA. researchgate.net Site-specific probe displacement studies have further characterized these locations, revealing that this compound primarily binds with high affinity to Site II, also known as the benzodiazepine (B76468) site, on the albumin molecule. The lower affinity binding occurs at Site I, which is the warfarin (B611796) site. researchgate.netscialert.net

Influence of Temperature and pH on Binding Affinity

The binding affinity of this compound to serum albumin is sensitive to changes in environmental conditions such as temperature and pH. researchgate.net

Temperature: An increase in temperature has been shown to decrease the binding affinity. Specifically, the high-affinity association constant (k₁) was observed to decrease significantly as the temperature was raised from 10°C to 40°C. researchgate.net This suggests that the binding process may be exothermic. Steroids, in general, can exhibit up to 2.5 times higher binding at 4°C compared to 37°C. southcarolinablues.com

pH: The influence of pH on binding affinity is not linear. Research indicates that as the pH increases from 6.4 to 7.4, the high-affinity association constant for this compound to BSA decreases. However, a further increase in pH to 8.4 results in an increase in the binding constant. researchgate.net

Competitive Binding Interactions with Other Compounds

The binding of this compound to albumin is a competitive process. When other drugs that bind to the same site are present, interactions can occur. Studies on the concurrent administration of this compound (TPP) and dexamethasone (B1670325) phosphate (B84403) (DP) show that they compete for the same high-affinity binding location (Site II) on bovine serum albumin. scialert.netresearchgate.net The presence of TPP leads to an increased free concentration of DP, and conversely, the presence of DP increases the free concentration of TPP. scialert.netresearchgate.net This demonstrates a mutual displacement from their binding sites on the protein. scialert.net

This interaction can lead to a phenomenon known as "site-to-site displacement." For instance, when TPP displaces DP from its high-affinity site (Site II), the freed DP can then rebind to its low-affinity site (Site I), provided that Site I is not already occupied by another compound like warfarin. scialert.netresearchgate.net This modified displacement highlights the complexity of drug-drug interactions at the protein binding level. scialert.net

Metabolism of this compound

The metabolism of this compound is a multi-step process that begins with its conversion to the active hormone, testosterone, followed by further metabolic transformations.

Ester Hydrolysis and Testosterone Liberation

Upon administration, this compound is not biologically active itself. Its primary function is to act as a pro-drug, or a carrier, for testosterone. The first and most critical step in its metabolism is the cleavage of the phenylpropionate ester bond. sobraf.org This reaction is an enzymatic hydrolysis, carried out by esterase enzymes present in the blood and various tissues. sobraf.org The hydrolysis liberates free, active testosterone into the circulation, along with phenylpropionic acid. google.com

The rate of this hydrolysis is influenced by the length of the ester side chain; shorter-chained esters like this compound are cleaved more rapidly than longer-chained esters such as testosterone decanoate. sobraf.orgwada-ama.org This characteristic gives this compound an intermediate duration of action, with a reported half-life of approximately 2.5 days. mdpi.com

Metabolic Pathways and Key Enzymes Involved (e.g., CYP3A4, 5α-reductase, aromatase)

Once testosterone is liberated, it is subject to several major metabolic pathways mediated by key enzymes primarily in the liver, but also in specific target tissues. nih.govane.pl

CYP3A4: The cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the human liver, plays a significant role in the deactivation of testosterone. nih.govdoi.org It catalyzes the hydroxylation of testosterone, with the primary metabolite being 6β-hydroxytestosterone. doi.orgresearchgate.net This process makes the molecule more water-soluble (polar), preparing it for elimination from the body. researchgate.net

5α-reductase: In certain androgen-sensitive tissues, such as the prostate gland, skin, hair follicles, and liver, testosterone is converted by the enzyme 5α-reductase. wikipedia.orgnih.govwikipedia.org This enzyme reduces the double bond between carbons 4 and 5 of the steroid's A-ring. wikipedia.orgimmunotech.cz

Aromatase (CYP19A1): Testosterone can also be converted into an estrogen. The enzyme responsible for this is aromatase (also known as CYP19A1), which is found in various tissues including adipose (fat) tissue, the brain, and the gonads. swolverine.comwikipedia.org Aromatase converts the A-ring of the androgen into an aromatic ring, a defining feature of estrogens. swolverine.comwikipedia.org

Formation of Active and Inactive Metabolites (e.g., Dihydrotestosterone (B1667394), Estradiol)

The enzymatic pathways described above result in the formation of several key metabolites, which can be either more active, differently active, or inactive compared to testosterone.

Active Metabolites:

Dihydrotestosterone (DHT): The conversion of testosterone by 5α-reductase produces dihydrotestosterone. wikipedia.orgtestmottagningen.se DHT is a significantly more potent androgen than testosterone, binding to the androgen receptor with higher affinity. testmottagningen.seyourhormones.info It is the primary androgen responsible for the development of male external genitalia and secondary characteristics like facial and body hair. nih.govclevelandclinic.org

Estradiol (B170435): The aromatization of testosterone by the aromatase enzyme yields estradiol, the most potent form of estrogen. wikipedia.orgbritannica.com While it is the major female sex hormone, estradiol also serves critical functions in males, including roles in brain function and bone health. news-medical.net

Inactive Metabolites:

The action of CYP3A4 and other related enzymes produces hydroxylated metabolites, such as 6β-hydroxytestosterone. researchgate.net These metabolites are considered inactive and are more readily conjugated and excreted from the body. researchgate.net

Extrahepatic Metabolism in Target Tissues

Upon cleavage of its phenylpropionate ester, testosterone undergoes extensive metabolism not only in the liver but also significantly within various extrahepatic tissues. pharmacompass.com This peripheral metabolism is crucial as it often leads to the formation of the ultimately effective physiological androgens directly within their target organs. pharmacompass.com Key sites for this extrahepatic activity include adipose tissue, skeletal muscle, skin, the urogenital tract, and the brain. pharmacompass.comdrugbank.com

In adipose (fat) tissue, testosterone metabolism is significant and impacts body composition. Adipose tissue contains the enzyme aromatase, which converts testosterone into estradiol, an estrogen. nih.gov It also expresses aldo-keto reductase 1C (AKR1C), an enzyme that metabolizes the potent androgen dihydrotestosterone (DHT) into inactive forms. nih.gov Studies have shown that testosterone can be sequestered in adipose tissue, which may alter the local expression of androgen-responsive genes involved in fat metabolism. nih.gov Furthermore, testosterone has been found to stimulate fat oxidation primarily by acting on extra-hepatic tissues rather than the liver. nih.gov

The following table summarizes the key metabolic processes of testosterone in major extrahepatic target tissues:

| Target Tissue | Key Metabolic Enzyme(s) | Primary Metabolite(s) | Key Effect |

|---|---|---|---|

| Adipose Tissue | Aromatase, Aldo-keto reductase 1C (AKR1C) | Estradiol, Inactive DHT metabolites | Conversion to estrogen; inactivation of DHT. nih.gov |

| Skeletal Muscle | 5α-reductase, Aromatase | Dihydrotestosterone (DHT), Estradiol | Conversion to more potent androgen (DHT) to support muscle growth. mdpi.comwikipedia.org |

| Skin, Urogenital Tract | 5α-reductase | Dihydrotestosterone (DHT) | Conversion to DHT, influencing secondary sexual characteristics. drugbank.com |

| Brain | Aromatase, 5α-reductase | Estradiol, Dihydrotestosterone (DHT) | Local production of neuroactive steroids. pharmacompass.com |

Elimination and Excretion Pathways of this compound and its Metabolites

The elimination of testosterone and its metabolites from the body occurs through multiple pathways, primarily involving renal and fecal excretion. After testosterone is metabolized, its byproducts are conjugated in the liver and other tissues to increase their water solubility, facilitating their removal. wikipedia.org

The predominant route of excretion is through the urine. Approximately 90% of a dose of testosterone is eliminated via the kidneys as water-soluble glucuronic and sulfuric acid conjugates. pharmacompass.cominchem.orgcooperpharma.com The major metabolites found in urine are androsterone (B159326) and etiocholanolone, which are excreted as glucuronide and sulfate (B86663) conjugates. wikipedia.orgmedicines.org.ukmedsafe.govt.nz

A smaller portion, about 6%, of a testosterone dose is excreted through the feces. pharmacompass.cominchem.orgcooperpharma.com This fecal elimination route primarily consists of unconjugated metabolites and is influenced by enterohepatic circulation, where substances excreted in the bile are reabsorbed from the intestine. inchem.orgmedsafe.govt.nz In cases of severe renal impairment, fecal excretion can become the main pathway for eliminating testosterone metabolites. nih.gov Studies in various species have confirmed these general pathways, with one study in chinchillas showing 84.7% of radiolabeled testosterone metabolites excreted in urine and 15.2% in feces. conicet.gov.ar

The following table details the primary excretion routes and the forms of testosterone metabolites eliminated from the body.

| Excretion Pathway | Percentage of Dose | Form of Metabolites | Major Metabolites |

|---|---|---|---|

| Renal (Urine) | ~90% pharmacompass.cominchem.org | Glucuronic and sulfuric acid conjugates wikipedia.orgmedicines.org.uk | Androsterone glucuronide, Etiocholanolone glucuronide wikipedia.org |

| Fecal (Feces) | ~6% pharmacompass.cominchem.org | Mostly unconjugated cooperpharma.com | Unconjugated steroid metabolites inchem.org |

Pharmacodynamics and Mechanisms of Action of Testosterone Phenylpropionate

Androgen Receptor Binding and Activation

The primary mechanism of action for testosterone (B1683101) phenylpropionate involves its interaction with the androgen receptor (AR), a protein that acts as a ligand-activated transcription factor. nih.govnih.gov

Ligand-Receptor Complex Formation and Nuclear Translocation

Upon administration, testosterone phenylpropionate is hydrolyzed to release free testosterone. This active testosterone then diffuses into target cells and binds to the androgen receptor, which is typically located in the cytoplasm in an inactive state, often complexed with heat shock proteins. nih.govresearchgate.net This binding induces a conformational change in the receptor, leading to the dissociation of these chaperone proteins. nih.govresearchgate.net The newly formed testosterone-receptor complex then translocates into the cell nucleus. guidetopharmacology.orgncats.io

Interaction with Androgen Response Elements on Chromosomal DNA

Once inside the nucleus, the testosterone-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs). nih.govguidetopharmacology.orgncats.io These AREs are located in the promoter regions of androgen-responsive genes. The binding of the dimerized complex to these elements is a critical step in the regulation of gene transcription. nih.gov

Modulation of Androgen-Responsive Gene Transcription and Protein Expression

The interaction of the testosterone-receptor complex with AREs initiates the recruitment of co-regulatory proteins and the general transcription machinery, including RNA polymerase II. nih.govresearchgate.net This assembly leads to an increase or decrease in the transcription of specific genes into messenger RNA (mRNA). guidetopharmacology.org The resulting mRNA is then translated into proteins, which carry out the physiological effects of testosterone, such as promoting the growth and development of male reproductive tissues and secondary sexual characteristics. cooperpharma.commdpi.com

Cellular and Molecular Effects of this compound

The activation of androgen receptor signaling by this compound leads to significant changes in cellular processes, particularly in androgen-sensitive tissues.

Impact on Nucleic Acid and Protein Synthesis in Target Organs (e.g., Musculus Levator Ani, Seminal Vesicles, Prostate)

Testosterone and its esters have a well-documented anabolic effect, which is largely attributed to their ability to stimulate protein synthesis. physiology.orgbioscientifica.com In target organs such as the musculus levator ani, seminal vesicles, and prostate, androgens promote an increase in the synthesis of both nucleic acids (DNA and RNA) and proteins. bioscientifica.com This leads to cellular hypertrophy and hyperplasia, contributing to the growth and maintenance of these tissues. cooperpharma.com

Research has shown that testosterone administration increases the incorporation of amino acids into muscle protein, indicating a direct effect on protein synthesis. physiology.orgbioscientifica.com Studies in animal models have demonstrated that androgens can significantly increase the weight of the levator ani muscle, seminal vesicles, and prostate, which is a direct consequence of enhanced protein and nucleic acid synthesis.

| Target Organ | Primary Cellular Effect | Molecular Mechanism |

| Musculus Levator Ani | Hypertrophy | Increased protein synthesis. physiology.orgbioscientifica.com |

| Seminal Vesicles | Growth and maintenance | Stimulation of nucleic acid and protein synthesis. cooperpharma.com |

| Prostate | Growth and maturation | Stimulation of nucleic acid and protein synthesis. cooperpharma.com |

Differential Effects on Organ Weight and Metabolism

Testosterone and its esters, including this compound, exert significant and varied effects on organ weights and metabolic processes. These effects are primarily mediated through the androgen receptor and are observable across different physiological systems. Research, predominantly in animal models, demonstrates that the administration of testosterone esters leads to distinct changes in both androgen-dependent reproductive tissues and other organs like the liver and kidneys.

In adult male rats, the administration of testosterone esters has been shown to increase the weight of androgen-dependent organs such as the seminal vesicles and ventral prostate. nih.gov Conversely, the same treatment can lead to a reduction in testicular weight over time. nih.govresearchgate.net This is attributed to the inhibitory effect of elevated exogenous testosterone on the hypothalamo-pituitary-testicular axis, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing endogenous testosterone production and leading to testicular atrophy. nih.gov Studies using this compound in castrated rats showed a marked increase in the weight of the m. levator ani, seminal vesicles, and prostates. oup.com

Beyond the reproductive system, androgens influence the size of major parenchymal organs. Animal studies have shown that testosterone administration can increase liver and kidney size. nih.gov In humans, testosterone administration has been found to increase liver volume in a dose-dependent manner. nih.gov Similarly, a trend towards a dose-dependent increase in kidney volume has been observed. nih.gov

Metabolically, testosterone plays a crucial role in regulating body composition and energy balance. bioscientifica.com Testosterone deficiency is often associated with increased fat mass, particularly central adiposity, reduced insulin (B600854) sensitivity, and dyslipidemia. bioscientifica.com Conversely, long-term testosterone therapy in hypogonadal men, regardless of their initial weight, has been shown to produce significant improvements in body weight, waist circumference, and Body Mass Index (BMI). nih.gov These therapies also lead to improvements in metabolic markers, including decreased fasting blood glucose and HbA1c, and improved lipid profiles. nih.gov

Table 1: Effects of Testosterone Esters on Organ and Body Weight in Research Studies

| Study Subject | Testosterone Ester | Organ/Parameter | Observed Effect | Citation |

|---|---|---|---|---|

| Adult Male Rats | Testosterone Benzoate | Seminal Vesicles | Increased weight | nih.gov |

| Adult Male Rats | Testosterone Benzoate | Ventral Prostate | Increased weight | nih.gov |

| Adult Male Rats | Testosterone Benzoate | Testes | Decreased weight (on day 36) | nih.gov |

| Adult Male Rats | Testosterone Benzoate | Body Weight | Decreased weight (on day 36) | nih.gov |

| Castrated Infantile Rats | This compound | M. Levator ani | Increased weight | oup.com |

| Castrated Infantile Rats | This compound | Seminal Vesicles | Increased weight | oup.com |

| Castrated Infantile Rats | This compound | Prostates | Increased weight | oup.com |

| Healthy Young Men | Testosterone Enanthate | Liver Volume | Dose-dependent increase | nih.gov |

| Healthy Young Men | Testosterone Enanthate | Kidney Volume | Trend towards dose-dependent increase | nih.gov |

| Hypogonadal Men | Testosterone Undecanoate | Body Weight, BMI, Waist | Significant decrease over 11 years | nih.gov |

Influence on Insulin-Like Growth Factor 1 (IGF-1) Levels and Muscle Protein Synthesis

A primary mechanism through which this compound and other androgens exert their anabolic effects on skeletal muscle is by modulating the Insulin-Like Growth Factor 1 (IGF-1) signaling pathway. nih.govresearchgate.net Androgens are known to increase muscle protein synthesis, and this action is intricately linked to the local production and activity of IGF-1 within the muscle tissue. physiology.orgfrontiersin.org

The process begins when testosterone binds to the androgen receptor (AR) in muscle cells. physiology.orgpnas.org This hormone-receptor complex then moves to the cell nucleus and binds to specific DNA sequences known as androgen-response elements (AREs). frontiersin.org The activation of AREs stimulates the transcription of various target genes, including the gene for IGF-1. frontiersin.org Research has demonstrated that testosterone administration increases IGF-1 messenger RNA (mRNA) generation in human muscle precursor cells, an effect that can be blocked by an androgen receptor antagonist, confirming the AR's central role. nih.gov

This localized increase in IGF-1 is a critical mediator of muscle hypertrophy. nih.gov IGF-1, in turn, activates its own receptor (IGF-1R), triggering downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway. springermedizin.denih.gov The activation of this pathway is a classic route to muscle hypertrophy; it enhances the rate of muscle protein synthesis and can also inhibit protein degradation. springermedizin.denih.gov The anabolic effects of androgens on muscle mass are at least partly dependent on this interaction with the IGF-1 system. springermedizin.de Studies have shown that blocking the androgen receptor can blunt testosterone-induced muscle cell formation and reduce the expression of IGF-1R. springermedizin.de Furthermore, the anabolic effects of androgens regulate skeletal muscle mass, in part, through AR signaling in mesenchymal progenitors which control the expression of IGF-1. pnas.org

Table 2: Research Findings on Testosterone's Influence on IGF-1 and Muscle Synthesis

| Finding | Mechanism/Pathway | Implication | Citation |

|---|---|---|---|

| Testosterone increases IGF-1 mRNA generation in muscle cells. | Mediated by the Androgen Receptor (AR). | Underpins IGF-1 as a key mediator in androgen-induced muscle growth. | nih.gov |

| AR in mesenchymal progenitors regulates Igf1 expression. | AR signaling controls local IGF-1 production. | Anabolic effects of androgens on muscle mass are mediated by AR in progenitor cells. | pnas.org |

| Androgen supplementation increases muscle size and IGF-1 expression. | The biological functions of IGF-1 are mediated by its receptor, IGF-1R. | AR's effects on muscle hypertrophy are associated with the IGF-1/IGF-1R axis. | springermedizin.de |

| AR antagonist (flutamide) reverses exercise-induced increases in IGF-1, IGF-1R, and mTOR protein levels. | IGF-1/IGF-1R-PI3K/Akt-mTOR pathway. | Demonstrates the crucial role of AR in training-induced muscle hypertrophy via the IGF-1 pathway. | springermedizin.de |

| Activation of androgen-response elements (AREs) stimulates local production of IGF-1. | AR binds to AREs to initiate gene transcription. | Provides a direct genomic mechanism for testosterone's effect on IGF-1. | frontiersin.org |

Regulation of Vasopressin V2 Receptor Expression

Testosterone plays a physiological role in modulating the expression of vasopressin receptors, thereby influencing the body's water balance and the onset of certain behaviors. nih.govbiocrick.com Specifically, testosterone has been shown to regulate the expression of the vasopressin V2 receptor (V2R), which is critical for renal water reabsorption. biocrick.comnih.gov

A key study investigated the effect of testosterone on renal sensitivity to vasopressin using this compound. biocrick.com The research demonstrated that in female rats treated with this compound, the sensitivity to arginine-vasopressin (AVP) and the V2 agonist dDAVP increased. biocrick.com This was accompanied by an increase in [3H]AVP binding to renal inner medullary membranes. biocrick.com Conversely, in male rats that underwent orchidectomy or were treated with an antiandrogen, AVP sensitivity and receptor binding decreased. biocrick.com These findings strongly suggest that testosterone is involved in the physiological maintenance of V2 vasopressin receptor expression and, consequently, normal urinary concentrating ability in rats. biocrick.com The decline in renal concentrating ability observed with aging has been linked to impaired V2 receptor expression, which can be restored by testosterone treatment. biocrick.com

Beyond the kidneys, testosterone also modulates vasopressin V1 receptors in the brain, particularly in regions involved in the control of aggression, such as the ventrolateral hypothalamus (VLH). nih.gov In animal models, castration leads to a disappearance of V1 AVP receptor binding in the VLH, while testosterone treatment maintains this binding. nih.gov This suggests that testosterone facilitates certain behaviors, at least in part, by activating AVP receptors within specific brain regions. nih.gov The regulation of AVP expression by testosterone can be complex, sometimes involving its conversion to other hormones and interaction with both androgen and estrogen receptors. nih.govresearchgate.netoup.com

Table 3: Findings on this compound and Vasopressin V2 Receptor Regulation in Rats

| Experimental Group | Treatment | Key Measurement | Result | Citation |

|---|---|---|---|---|

| Female Rats | Chronic this compound | Antidiuretic response to AVP/dDAVP | Increased sensitivity | biocrick.com |

| Female Rats | Chronic this compound | Renal [3H]AVP binding density | Increased binding | biocrick.com |

| Male Rats | Orchidectomy (castration) | Antidiuretic response to AVP/dDAVP | Decreased sensitivity | biocrick.com |

| Male Rats | Orchidectomy (castration) | Renal [3H]AVP binding density | Decreased binding | biocrick.com |

| Male Rats | Chronic Antiandrogen (Cyproterone Acetate) | Antidiuretic response to AVP/dDAVP | Decreased sensitivity | biocrick.com |

Preclinical and Translational Research of Testosterone Phenylpropionate

In Vitro Studies and Cell-Based Assays

In vitro studies are fundamental for characterizing the basic biological activity of testosterone (B1683101) phenylpropionate. As a prodrug, TPP itself is inactive; it requires hydrolysis to release testosterone, which then exerts its effects by binding to the androgen receptor (AR). ncats.io The testosterone-receptor complex then moves into the cell nucleus, binds to specific DNA sequences known as hormone response elements (HREs), and modulates the transcription of androgen-responsive genes. ncats.io

Several types of in vitro assays are employed to study androgens like testosterone:

Receptor Binding Assays: These assays measure the affinity of a ligand for its receptor. mdpi.com For testosterone, this involves using a purified androgen receptor and a radiolabeled testosterone to determine if a test compound can displace it, thereby confirming AR binding affinity. mdpi.com

Cell-Based Reporter Gene Assays: These are common for assessing androgenic activity. nih.gov Models using yeast or mammalian cells are engineered to contain the human androgen receptor (hAR) and a reporter gene (like luciferase or β-galactosidase) linked to an androgen response element. nih.gov When an active androgen binds to the receptor, it triggers the expression of the reporter gene, allowing for quantification of androgenic potency. nih.gov

Cell Proliferation Assays: These assays measure the effect of androgens on cell growth. mdpi.com An androgen receptor agonist can stimulate the proliferation of certain cell lines, and this growth can be measured to determine the compound's activity. mdpi.com

Specific in vitro testing of formulations containing testosterone phenylpropionate, such as Sustanon, has shown that testosterone exhibits a high degree of non-specific binding (over 97%) to plasma proteins and sex hormone-binding globulin (SHBG). medicines.org.uk

Animal Models in this compound Research

Animal models are indispensable for studying the systemic effects, pharmacokinetics, and pharmacodynamics of this compound in a living organism.

Esterification of testosterone at the 17β-hydroxyl group, as with the phenylpropionate ester, is a key strategy to prolong its duration of action by delaying its release from the injection site. researchgate.netnih.gov The length and structure of the ester chain influence the rate of absorption and hydrolysis, thereby determining the pharmacokinetic profile.

Pharmacokinetic studies of multi-ester testosterone formulations containing TPP reveal a biphasic release pattern. The inclusion of shorter esters like testosterone propionate (B1217596) alongside longer esters like TPP and decanoate (B1226879) allows for both a rapid onset and a sustained duration of action. medicines.org.ukresearchgate.net In one study of a mixed testosterone ester preparation, a single dose led to peak plasma testosterone levels approximately 24-48 hours after administration, with levels returning to the lower end of the normal male range in about 21 days. medicines.org.uk

| Testosterone Ester | Relative Ester Chain Length | Typical Onset of Action | Typical Duration of Action |

| Testosterone Propionate | Short | Fast | Short (2-3 days) |

| This compound | Intermediate | Moderate | Moderate (~1 week) |

| Testosterone Isocaproate | Intermediate | Moderate | Moderate |

| Testosterone Enanthate | Long | Slow | Long (2-3 weeks) |

| Testosterone Cypionate | Long | Slow | Long (2-3 weeks) |

| Testosterone Decanoate | Very Long | Very Slow | Very Long (3-4 weeks) |

| Testosterone Undecanoate | Very Long | Very Slow | Very Long (10-12 weeks) |

This table presents a generalized comparison based on typical pharmacokinetic behaviors of different testosterone esters. researchgate.netcambridge.org

The castrated rat model is a classic tool for evaluating the androgenic and anabolic effects of testosterone compounds. Castration removes the primary source of endogenous testosterone, leading to the atrophy of androgen-dependent tissues. nih.gov

Studies in castrated rats demonstrate that the removal of testosterone leads to a marked reduction in the wet weight of internal sex organs, including the vas deferens and seminal vesicle. nih.gov This atrophy is associated with a reduction in the size of smooth muscle cells within these organs. nih.gov Treatment with testosterone has been shown to completely reverse these changes, restoring organ weight and the normal size of smooth muscle cells. nih.gov Furthermore, castration reduces the deoxyribonucleic acid (DNA) content in the seminal vesicle and coagulating gland by 50%, an effect that is also restored by testosterone administration. nih.gov

In skeletal muscle, where 5α-reductase activity is low, testosterone itself is the primary active ligand for the androgen receptor, promoting anabolic effects. nih.govamegroups.org Testosterone administration in animal models of androgen deficiency has been shown to increase the mass of muscles like the levator ani and bulbocavernosus (LABC). frontiersin.org

| Parameter | Effect of Castration | Effect of Testosterone Replacement |

| Wet Weight of Internal Sex Organs | Markedly Reduced | Restored to Normal |

| Smooth Muscle Cells of Sex Organs | Reduced in Size | Size Restored to Normal |

| Norepinephrine Content of Sex Organs | Reduced | Restored to Normal |

| DNA Content (Seminal Vesicle) | Reduced by ~50% | Restored to Control Level |

This table summarizes findings from studies on castrated rats. nih.gov

Spinal cord injury (SCI) in male animal models and humans is often associated with a significant drop in serum testosterone levels. frontiersin.org This androgen deficiency can contribute to secondary health complications like bone and muscle loss. frontiersin.orgresearchgate.net

Preclinical research using animal models has investigated the potential neuroprotective role of testosterone after SCI. In a study on rabbits with spinal cord ischemia-reperfusion injury, administration of a mixture of four testosterone esters, including this compound, demonstrated significant neuroprotective effects. researchgate.netmdpi.com The treatment led to a decrease in markers of apoptosis and oxidative stress. researchgate.netmdpi.com

| Biochemical Marker | Effect of Testosterone Ester Mix in Rabbit SCI Model | Implication |

| Caspase-3 Activity | Decreased | Reduction in Apoptosis |

| Myeloperoxidase Activity | Decreased | Reduction in Inflammation (Neutrophil Infiltration) |

| Xanthine Oxidase Activity | Decreased | Reduction in Oxidative Stress |

| Malondialdehyde Levels | Decreased | Reduction in Lipid Peroxidation |

| Catalase Levels | Increased | Enhanced Antioxidant Defense |

This table details the neuroprotective effects observed after administration of a testosterone ester mixture containing TPP in a rabbit model of spinal cord ischemia. mdpi.com

Other studies using different testosterone esters in rodent SCI models have shown that testosterone treatment can attenuate SCI-induced bone loss and help maintain skeletal muscle mass. frontiersin.orgresearchgate.net

Preclinical studies have explored the influence of testosterone on the renal system, specifically its interaction with the vasopressin system, which is crucial for regulating water balance. wikipedia.org Research suggests that testosterone may play a physiological role in maintaining the expression of renal vasopressin V2 receptors and thus normal urinary concentrating ability. nih.govbiocrick.com

In a study involving female rats, chronic treatment with this compound led to significant changes in renal function. nih.govbiocrick.com The key findings from this research include:

Increased Vasopressin Sensitivity: TPP-treated female rats showed increased antidiuretic responses (i.e., increased sensitivity) to both arginine-vasopressin (AVP) and the V2 receptor agonist deamino-[8-D-arginine]-vasopressin (dDAVP). nih.govbiocrick.com

Increased Receptor Binding: The study measured a significant increase in [3H]AVP binding to membranes from the renal inner medulla in the testosterone-treated female rats. nih.govbiocrick.com This indicates an upregulation of vasopressin receptor expression. nih.govbiocrick.com

These findings are supported by research in aging rats, where age-related declines in kidney AVP-binding sites could be restored with testosterone treatment. nih.gov

Comparative Preclinical Studies with Other Androgens and Anabolic-Androgenic Steroids

The effects of this compound are best understood when compared to other androgens. Testosterone itself serves as a prohormone in many tissues. nih.gov A key metabolic pathway is its conversion by the enzyme 5α-reductase. nih.gov

Testosterone vs. Nandrolone (B1676933): In androgenic tissues like the prostate, testosterone is converted to 5α-dihydrotestosterone (DHT), a metabolite with a significantly higher binding affinity for the androgen receptor. nih.gov In contrast, nandrolone (19-nortestosterone) is converted by 5α-reductase to 5α-dihydro-19-nortestosterone, a metabolite with a weaker binding affinity than its parent compound. nih.govamegroups.org This metabolic difference is believed to underlie nandrolone's more favorable ratio of anabolic (myotrophic) to androgenic effects compared to testosterone. nih.govamegroups.org Since TPP acts by releasing testosterone, its effects are mediated by this potentiation to DHT in relevant tissues.

Comparison of Testosterone Esters: As detailed in section 4.2.1, testosterone esters differ primarily in their pharmacokinetics. TPP has an intermediate-length ester chain, giving it a duration of action that is longer than short esters like propionate but shorter than long esters like decanoate or undecanoate. cambridge.org This positions it as a compound that can provide sustained androgen levels without the very long half-life of depot injections.

Behavioral Studies: In a comparative study in mice using the conditioned place preference (CPP) test, testosterone propionate (a short-acting ester with similar active hormone) and nandrolone both induced a shift in place preference, suggesting rewarding properties. researchgate.net Conversely, 17α-methyltestosterone did not, indicating that different androgenic steroids can have distinct effects on behavior in preclinical models. researchgate.net

Anabolic-to-Androgenic Ratio Comparisons

In preclinical research, the anabolic-to-androgenic ratio of a steroid is a critical metric used to differentiate its tissue-building (myotrophic) effects from its masculinizing (androgenic) effects. This ratio is classically determined in animal bioassays, such as the Hershberger assay, which was standardized by the OECD. wikipedia.org This model measures the anabolic activity by observing the weight increase of the levator ani muscle in castrated rats, while androgenic activity is assessed by the weight increase of the ventral prostate or seminal vesicles. wikipedia.org The ratio for testosterone is normalized to 1:1, serving as the benchmark for comparison with other synthetic anabolic-androgenic steroids (AAS). wikipedia.orgresearchgate.net

Research indicates the anabolic-to-androgenic ratio for this compound is comparable to that of testosterone propionate. Generally, testosterone and many of its ester derivatives exhibit a ratio of approximately 1:1. mdpi.comnih.gov In contrast, other synthetic steroids have been engineered to exhibit a greater dissociation between these effects. For instance, nandrolone phenylpropionate has a reported anabolic-to-androgenic ratio of about 10:1. researchgate.net This dissociation is attributed to how the compounds are metabolized in different tissues; in skeletal muscle, where 5α-reductase activity is low, nandrolone itself binds to the androgen receptor, whereas in androgenic tissues rich in 5α-reductase, it is converted to a less potent metabolite. wikipedia.orgamegroups.org Other compounds, such as oxandrolone (B1677835) and stanozolol, show even higher anabolic activity relative to their androgenic effects. researchgate.net

The table below provides a comparison of the approximate anabolic-to-androgenic ratios for several steroid compounds based on preclinical animal assay data.

| Compound | Approximate Anabolic:Androgenic Ratio |

| Testosterone (baseline) | 1:1 wikipedia.orgresearchgate.net |

| This compound | ~1:1 |

| Nandrolone Phenylpropionate | 10:1 researchgate.net |

| Oxandrolone | 10:1 nih.gov |

| Stanozolol | 30:1 researchgate.net |

Effects on Muscle Hypertrophy and Strength Gains in Research Models

This compound is understood to promote muscle hypertrophy through several mechanisms identified in preclinical and translational research. One key mechanism is the stimulation of insulin-like growth factor 1 (IGF-1), which plays a role in enhancing muscle protein synthesis. Studies on testosterone and its esters consistently demonstrate positive effects on muscle mass across various animal models.

Research using a pig model showed that the administration of testosterone resulted in significant changes in muscle structure. mdpi.com Specifically, there was a notable increase in the diameter and area of muscle fibers compared to a control group. mdpi.com Similarly, in a mouse model designed to induce muscle hypertrophy, testosterone treatment led to a significant increase in the cross-sectional area of muscle fibers. nih.gov A study involving Sustanon, a blend of testosterone esters that includes this compound, found that its administration in an avian model induced hypertrophy of the pectoralis muscle. biocrick.com This muscle growth was correlated with a significant increase in the number of satellite cells and myonuclei, which are crucial for muscle fiber repair and growth. biocrick.com

The following table summarizes quantitative findings on muscle fiber changes from select animal research models.

| Research Model | Compound Administered | Outcome Measure | Result |

| Pig Model | Testosterone | Muscle Fiber Diameter | 32% increase vs. control mdpi.com |

| Pig Model | Testosterone | Muscle Fiber Area | 112.2% increase vs. control mdpi.com |

| Mouse Model | Testosterone | Muscle Fiber Cross-Sectional Area | 1.4-fold increase vs. control nih.gov |

| Avian Model | Sustanon (contains TPP) | Pectoralis Muscle Mass | Significant increase biocrick.com |

Assessment of Potential for Gynecomastia Biomarkers and Uterine Weight Changes in Female Rodent Models

A crucial aspect of the preclinical evaluation of androgens like this compound is the assessment of their potential to cause estrogen-related effects. Since testosterone can be converted to estradiol (B170435) via the aromatase enzyme, there is a potential for estrogenic activity. wikipedia.org These effects are investigated using female rodent models, which are standardly used to study the hormonal impact of steroids on reproductive tissues. nih.govinchem.org

Specific endpoint assays are employed to quantify these potential effects. One primary method is the uterotrophic assay, where researchers measure changes in uterine weight in female rodents following administration of the compound. An increase in uterine weight is a sensitive indicator of estrogenic activity. Furthermore, research models are used to assess biomarkers associated with gynecomastia, such as serum levels of prolactin.

Direct research on this compound in animal models has demonstrated its capacity to exert significant hormonal effects in females. One study noted that administration of this compound was effective in blocking the oestrous cycle in the majority of treated animals, indicating a potent disruption of the normal female hormonal axis. biocrick.com Studies on related compounds have shown that they can promote histological alterations in female genital organs. nih.gov These preclinical assessment methods are vital for characterizing the full biological activity profile of a testosterone ester before any consideration for translational applications.

Clinical Research and Therapeutic Applications of Testosterone Phenylpropionate

Testosterone (B1683101) phenylpropionate is a synthetic androgen and an ester of testosterone. While not widely available as a standalone medication, its significance in clinical medicine is primarily derived from its inclusion as a key component in specific testosterone formulations. Its pharmacokinetic profile, characterized by a moderate duration of action, makes it a valuable constituent in multi-ester testosterone blends designed for sustained hormone release.

Analytical Methodologies and Detection in Research

Chromatographic Techniques for Quantification and Identification

Chromatography is the cornerstone for the separation and analysis of testosterone (B1683101) phenylpropionate from complex mixtures. Its application spans from quality control of pharmaceutical formulations to the detection of minute quantities in biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the determination of anabolic steroids in various formulations. nih.govresearchgate.net This technique allows for the separation of compounds on a reversed-phase column, with identification based on retention time and UV-Vis spectra. oup.com A general screening method for anabolic steroids, including testosterone esters, in oil-based injectables and other forms involves extraction with methanol (B129727) followed by separation on a C18 column using an acetonitrile-water gradient. oup.comnih.gov The DAD detector provides spectral information, enhancing the confidence in compound identification. oup.com

A study on the simultaneous determination of 13 substances with a steroid structure, including testosterone esters, utilized an HPLC-DAD system with a C18 column and a gradient elution of methanol and water. tandfonline.comtandfonline.com The UV detection was set at 254 nm. tandfonline.com This demonstrates the capability of HPLC-DAD for resolving structurally similar steroids in a single analytical run.

Table 1: HPLC-DAD Parameters for Anabolic Steroid Analysis

| Parameter | Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile-water gradient |

| Detection | Diode Array Detector (DAD) |

| Wavelength | Typically around 240-254 nm |

| Application | Quantification in pharmaceutical products |

For the sensitive and unequivocal detection of testosterone esters in biological fluids like blood and plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govsemanticscholar.org The detection of intact testosterone esters in plasma provides definitive proof of exogenous testosterone administration. nih.gov

A sensitive screening method for nine testosterone esters in human plasma involved liquid-liquid extraction (LLE) for sample clean-up, followed by online separation and LC-MS/MS analysis. nih.gov To enhance sensitivity, oxime derivatives of the intact testosterone esters were prepared. nih.gov Another study investigating the detection window of injected testosterone esters also utilized a method involving LLE, preparation of oxime derivatives, and subsequent LC-MS/MS detection. nih.gov This research highlighted that the detection time for testosterone phenylpropionate in blood can be several days post-administration. sobraf.org The lower limit of quantification (LLOQ) for this compound was determined to be 35 pg/mL in one study. sobraf.org

The high sensitivity and specificity of LC-MS/MS make it an invaluable tool in doping control and pharmacokinetic studies. nih.govresearchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC/MS), particularly with Selected Ion Monitoring (SIM), is a powerful technique for the analysis of anabolic steroids and their metabolites in urine. nih.govresearchgate.net This method is frequently used in pharmacokinetic studies to understand the metabolism and excretion of administered compounds.

For analysis by GC/MS, steroids are often derivatized to increase their volatility and thermal stability. nih.gov A common derivatization procedure involves the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov The analysis is typically performed in two fractions: the nonconjugated (free) steroids and the conjugated steroids, which are first subjected to enzymatic hydrolysis. nih.gov The use of SIM mode enhances the sensitivity and selectivity of the analysis by monitoring specific characteristic ions of the target analytes. nih.govunb.br

Table 2: GC/MS-SIM Parameters for Anabolic Steroid Screening

| Parameter | Conditions |

|---|---|

| Derivatization | Trimethylsilyl (TMS) ethers |

| Ionization | Electron Impact (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Application | Analysis of metabolites in urine for pharmacokinetic studies |

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative and quantitative analysis of steroids. nih.govanalis.com.mysigmaaldrich.com It allows for the simultaneous analysis of multiple samples and can be used with various detection methods. analis.com.my

A study described a TLC-densitometric method for the simultaneous determination of four testosterone derivatives, including this compound, in pharmaceutical products. nih.gov The separation was achieved on silica (B1680970) gel 60F-254 plates using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (8.5:1.5, v/v). nih.gov Another study applied temperature-controlled micro-TLC for the separation and quantification of testosterone and its derivatives, including this compound. nih.gov Visualization of the separated spots can be achieved by spraying the plates with a mixture of sulfuric acid and methanol, followed by heating. analis.com.my High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. nih.gov

Spectrophotometric Methods for Determination

Spectrophotometric methods offer a simple and economical approach for the determination of certain steroids. A sensitive spectrophotometric method has been suggested for the determination of ketosteroid drugs, including nandrolone (B1676933) phenylpropionate, which shares structural similarities with this compound. tandfonline.com This method is based on the oximation of the steroid, followed by separation and acid cleavage of the oxime. The liberated hydroxylamine (B1172632) is then measured spectrophotometrically through oxidation and diazo coupling reactions. tandfonline.com UV-Vis spectrophotometry can also be used for the semi-quantitative determination of designer steroids by comparing their molar absorptivity to readily available steroid standards. nih.gov For testosterone esters, the maximum absorbance (λmax) is typically observed around 240 nm. caymanchem.com

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical step in the analysis of this compound, particularly in complex biological matrices, to remove interfering substances and concentrate the analyte. rsc.org

For oil-based injectable dosage forms , a common sample preparation technique is solid-phase extraction (SPE). swgdrug.org The oil solution is dissolved in a non-polar solvent like hexane and applied to a silica SPE cartridge. The oil is washed away with the same solvent, and the steroid is then eluted with a more polar solvent such as acetone. swgdrug.org

In the analysis of blood and plasma , liquid-liquid extraction (LLE) is a frequently employed technique. nih.govnih.gov A typical LLE procedure for testosterone esters from plasma involves extraction with cyclohexane (B81311) after the addition of sodium hydroxide (B78521) and methanol. sobraf.org Solid-phase extraction is also a widely used and robust method for extracting steroids from biological fluids, offering high recovery and the ability to pre-concentrate the analyte. austinpublishinggroup.commdpi.com For urine samples, on-line SPE can be coupled directly with LC/MS for a fully automated analysis. nih.gov

Table 3: Common Sample Preparation Techniques

| Matrix | Technique | Description |

|---|---|---|

| Oil-Based Injectables | Solid-Phase Extraction (SPE) | The oil is dissolved in a non-polar solvent and passed through a silica cartridge. The steroid is retained and later eluted with a more polar solvent. swgdrug.org |

| Blood/Plasma | Liquid-Liquid Extraction (LLE) | The sample is mixed with an immiscible organic solvent (e.g., cyclohexane) to extract the analyte from the aqueous matrix. sobraf.org |

| Blood/Plasma/Urine | Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. austinpublishinggroup.comnih.gov |

Method Validation Parameters (e.g., Precision, Accuracy, Linearity, Sensitivity, Selectivity, Robustness)

The validation of analytical methods is a critical process to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose, such as in anti-doping analysis. globalresearchonline.net Analytical procedures for detecting this compound and other esters are validated according to stringent guidelines, such as those from the World Anti-Doping Agency (WADA) and the International Conference on Harmonisation (ICH). nih.govnih.gov Key parameters are assessed to demonstrate a method's performance characteristics.

Precision Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is typically assessed at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within a laboratory over a longer period, accounting for variations such as different days, analysts, or equipment. nih.gov For methods analyzing anabolic steroids, precision is often expressed as the relative standard deviation (%RSD). For example, in a validated HPLC method for the similar compound nandrolone phenylpropionate, intra-day and inter-day precision values were found to be in the ranges of 0.219-0.609% and 0.441-0.875%, respectively. nih.gov

Accuracy Accuracy refers to the closeness of the test results obtained by a method to the true value. uspbpep.com It is a measure of the systematic error of a method. Accuracy is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured result to the true concentration. uspbpep.com The ICH recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range. uspbpep.com

Linearity Linearity describes the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.netuspbpep.com This is crucial for quantitative analysis. A method's linearity is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the calibration curve. sobraf.org For the analysis of testosterone esters, a method was reported to be linear over the concentration range studied, with correlation coefficients (R²) greater than 0.99. sobraf.org

Sensitivity Sensitivity is the measure of a method's ability to detect and quantify small amounts of the analyte. It is defined by two key parameters:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netuspbpep.com In a validated method for nandrolone phenylpropionate, the LOD was 0.010 µg/mL and the LOQ was 0.050 µg/mL, demonstrating high sensitivity. nih.gov Methods for detecting testosterone esters in blood are designed to achieve sensitivity at picogram per milliliter (pg/mL) levels. researchgate.net

Selectivity/Specificity Selectivity (or specificity) is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com In anti-doping, this is critical to ensure that a positive finding is unambiguously linked to the prohibited substance and not an interfering compound. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high selectivity for the detection of testosterone esters. sobraf.orgnih.gov

Robustness Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. uspbpep.com This provides an indication of its reliability during normal usage. Testing for robustness may involve varying parameters such as mobile phase composition, pH, or temperature to assess the impact on the results. uspbpep.com

| Validation Parameter | Description | Common Acceptance Criteria/Example |

|---|---|---|

| Precision | Closeness of agreement between repeated measurements. | Relative Standard Deviation (%RSD) should be within specified limits (e.g., <2%). |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the known amount. uspbpep.com |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (R²) > 0.99. sobraf.org |

| Sensitivity (LOD/LOQ) | Lowest amount of analyte that can be detected/quantified. | LOD: Signal-to-Noise Ratio of 3:1. LOQ: Signal-to-Noise Ratio of 10:1. uspbpep.com |

| Selectivity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte. |

| Robustness | Resistance to small, deliberate changes in method parameters. | Results should remain within the method's precision limits. |

Detection Windows in Biological Fluids for Exogenous Administration

The direct detection of intact testosterone esters, such as this compound, in biological fluids like blood provides unequivocal proof of the administration of exogenous testosterone, as these esters are not produced endogenously. sobraf.orgnih.govwada-ama.org Research has focused on establishing the detection windows for these compounds to enhance anti-doping strategies.

A key clinical study investigated the detection window of several testosterone esters following a single intramuscular injection of a formulation containing 30 mg of testosterone propionate (B1217596), 60 mg of this compound, 60 mg of testosterone isocaproate, and 100 mg of testosterone decanoate (B1226879). sobraf.orgnih.govwada-ama.org Blood samples were collected from participants for up to 60 days and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). sobraf.orgnih.gov

The findings for this compound were as follows:

Detection in Blood (Serum and Plasma): this compound was detectable for at least 8 days in all study subjects. sobraf.orgwada-ama.org The longest observed detection time was 11 days. sobraf.org

Pharmacokinetic Profile: this compound and testosterone isocaproate exhibited similar pharmacokinetic profiles. sobraf.org The estimated terminal half-life for this compound was approximately 2.5 days. researchgate.net

The length of the ester side chain directly influences the detection window; longer-chained esters like testosterone decanoate (18 days) and testosterone undecanoate (over 60 days) have significantly longer detection times than shorter-chained esters like testosterone propionate (4-5 days). researchgate.netwada-ama.org

While blood analysis is effective for the direct detection of esters, detection in urine presents challenges. Orally administered testosterone esters are cleared rapidly, meaning urine samples must be collected within hours of intake to detect them. nih.gov For intramuscularly administered esters, the detection of the intact ester in urine is less reliable, and anti-doping laboratories typically rely on analyzing the urinary steroid profile and using isotope ratio mass spectrometry (IRMS) to differentiate between endogenous and synthetic testosterone. nih.govwada-ama.org Therefore, the direct detection of this compound in blood offers a more definitive and longer window of opportunity for identifying doping. sobraf.orgwada-ama.org

| Biological Fluid | Methodology | Detection Window | Half-Life |

|---|---|---|---|

| Blood (Serum, Plasma) | LC-MS/MS | At least 8 days, up to 11 days. sobraf.orgwada-ama.org | ~2.5 days. researchgate.net |

| Urine | GC-MS, IRMS | Intact ester detection is challenging; analysis focuses on metabolites and isotope ratios. nih.gov | Not applicable for intact ester. |

Synthesis and Structural Characterization in Academic Context

Esterification Strategies for Testosterone (B1683101) Phenylpropionate

The synthesis of testosterone phenylpropionate is primarily achieved through the esterification of the 17β-hydroxyl group of testosterone with 3-phenylpropionic acid or its more reactive derivatives. This chemical modification is a common strategy to prolong the hormone's half-life upon administration.

Reactant Ratios, Catalysts, and Reaction Conditions

In a common laboratory-scale synthesis, testosterone is reacted with 3-phenylpropanoyl chloride in an anhydrous solvent, such as dichloromethane. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a catalytic base is employed. Pyridine is a frequently used catalyst for this purpose. A high-yield synthesis can be achieved by utilizing a molar ratio of 1:1.2 of testosterone to 3-phenylpropanoyl chloride under controlled anhydrous conditions, which has been reported to produce yields of approximately 96%.

Alternative and more contemporary methods have been developed to enhance efficiency and reduce environmental impact. One such method involves the use of a recyclable heterogeneous polymer-supported tosylic acid catalyst. semanticscholar.org This approach, particularly when coupled with microwave assistance in a solvent-free system, has been shown to significantly accelerate the reaction rate, with completion times as short as 2.5 minutes. semanticscholar.org This green chemistry approach offers a stark contrast to traditional methods that may require longer reaction times and the use of hazardous reagents. semanticscholar.org

The classical acylation of testosterone often employs acid anhydrides or acid chlorides in the presence of basic amines like triethylamine (Et3N) and 4-(dimethylamino)pyridine (DMAP) as catalysts. semanticscholar.org A typical procedure involves dissolving testosterone in a dry solvent like dichloromethane, adding Et3N and a catalytic amount of DMAP, cooling the mixture, and then adding the acyl chloride. The reaction is then typically stirred for 24 hours at room temperature. semanticscholar.org

Purification Techniques and Yield Optimization

Following the esterification reaction, purification of the crude product is essential to remove unreacted starting materials, catalysts, and byproducts. The two primary methods employed for the purification of this compound are column chromatography and recrystallization.

Column chromatography using silica (B1680970) gel as the stationary phase is a common technique. The crude product is loaded onto the column and eluted with a solvent system, typically a gradient of hexane (B92381) and ethyl acetate (B1210297). This allows for the separation of the desired ester from impurities based on their different polarities.

Recrystallization is another effective purification method. This involves dissolving the crude product in a suitable hot solvent, such as ethanol, and then allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Yield optimization is a critical aspect of the synthesis process. In the context of the microwave-assisted, solvent-free method, it has been observed that the yield can be significantly influenced by the nature of the acyl chloride. semanticscholar.org While this method is highly efficient for longer-chain aliphatic testosterone esters, the reaction with more reactive acyl chlorides, such as acetyl chloride, can lead to the formation of side products and lower yields. semanticscholar.org The recyclable nature of the polymer-supported catalyst also contributes to process optimization, as it can be reused for multiple reaction cycles without a significant loss of activity. semanticscholar.org

For traditional methods, optimizing the reactant ratios, ensuring strictly anhydrous conditions to prevent hydrolysis of the acyl chloride, and careful control of the reaction temperature are key factors in maximizing the yield of the desired ester. The choice of purification method can also impact the final yield, with efficient separation techniques minimizing product loss.

Crystal Structure Determination (e.g., Single-Crystal X-ray Diffraction, Powder X-ray Diffraction)

In addition to single-crystal analysis, powder X-ray diffraction (PXRD) is also utilized to characterize the bulk sample. nih.govresearchgate.net PXRD patterns serve as a fingerprint for a specific crystalline solid. By comparing the experimental PXRD pattern with a pattern simulated from the single-crystal X-ray diffraction data, the structural homogeneity of the bulk material can be confirmed. mdpi.com For this compound, a good agreement between the experimental and simulated powder patterns indicates that the single crystal studied is representative of the entire sample. mdpi.com

The crystallographic data for this compound reveals that it crystallizes in the monoclinic crystal system with the space group P2₁. nih.govmdpi.com The unit cell contains two molecules. nih.gov

Structural Features and Supramolecular Descriptions

The single-crystal X-ray diffraction analysis of this compound reveals specific conformational features of the steroid nucleus and the attached phenylpropionate ester. The asymmetric unit of the crystal structure contains one molecule of this compound. nih.govmdpi.com

The conformation of the steroid's four-ring system is a key structural aspect. In this compound, the A ring adopts an intermediate sofa-half-chair conformation, while the B and C rings exhibit chair conformations. nih.gov The five-membered D ring has an intermediate envelope-half-chair conformation. nih.gov These conformations are consistent with those observed in other testosterone esters. nih.gov

The supramolecular assembly, or the way molecules are arranged in the crystal lattice, is primarily governed by weak intermolecular interactions. In the crystal structure of this compound, a C-H···O hydrogen bond is observed. nih.gov Specifically, this interaction occurs between a hydrogen atom on the terminal phenyl ring of the ester group (C24-H24) and the ketone oxygen atom (O1) of a neighboring molecule. nih.gov After normalization of the C-H bond distances, another potential weak interaction, C2-H2A···O3, is identified between the A ring and the carbonyl oxygen of the ester group (O3). mdpi.com

Analysis of Crystal Energies and Hirshfeld Surfaces

To gain a deeper understanding of the intermolecular interactions that stabilize the crystal structure of this compound, computational methods such as crystal energy calculations and Hirshfeld surface analysis are employed.